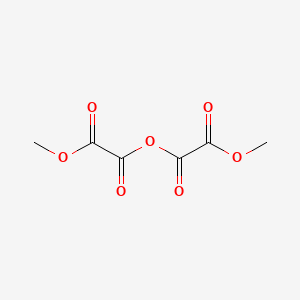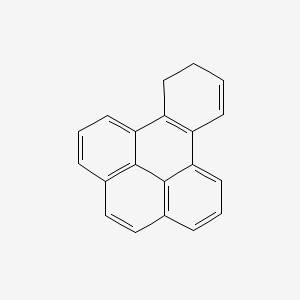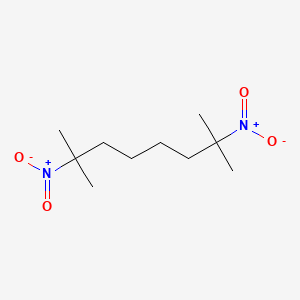
2,7-Dimetyl-2,7-dinitrooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-2,7-dinitrooctane is an organic compound with the molecular formula C10H20N2O4. It is a nitroalkane derivative, characterized by the presence of two nitro groups (-NO2) and two methyl groups (-CH3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-2,7-dinitrooctane typically involves the Kolbe electrolysis method. This method is a decarboxylative dimerization of carboxylic acids. The process begins with the preparation of 4-methyl-4-nitrovaleric acid, which is then subjected to electrolysis to yield 2,7-Dimethyl-2,7-dinitrooctane .
- Preparation of 4-Methyl-4-nitrovaleric Acid:
- A solution of potassium hydroxide and water is prepared.
- Methyl 4-methyl-4-nitrovalerate is added to this solution and heated gently.
- The reaction mixture is cooled, and potassium permanganate is added.
- The resulting mixture is filtered, and the product is extracted with methylene chloride.
- Kolbe Electrolysis:
- The electrolysis cell is set up with electrodes and a stirrer.
- The prepared 4-methyl-4-nitrovaleric acid is subjected to electrolysis.
- The product, 2,7-Dimethyl-2,7-dinitrooctane, is obtained after filtration and recrystallization .
Industrial Production Methods: Industrial production of 2,7-Dimethyl-2,7-dinitrooctane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
化学反応の分析
2,7-Dimethyl-2,7-dinitrooctane undergoes various chemical reactions, including:
- Oxidation:
- Common oxidizing agents like potassium permanganate and chromium trioxide can oxidize 2,7-Dimethyl-2,7-dinitrooctane to form corresponding nitro alcohols and acids.
- Reduction:
- Reduction reactions using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro groups to amino groups, yielding 2,7-dimethyl-2,7-diaminooctane.
- Substitution:
科学的研究の応用
2,7-Dimethyl-2,7-dinitrooctane has several applications in scientific research:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Medicine:
- Explored for its potential use in drug development and as a pharmacological agent.
- Industry:
作用機序
The mechanism of action of 2,7-Dimethyl-2,7-dinitrooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
2,7-Dimethyl-2,7-dinitrooctane can be compared with other nitroalkane derivatives, such as:
- 2,4-Dinitrotoluene:
- Similar in having nitro groups attached to an alkane backbone but differs in the position and number of methyl groups.
- 2,6-Dinitroheptane:
- Similar in structure but has a different alkane chain length and position of nitro groups.
- 2,5-Dimethyl-2,5-dinitrohexane:
These comparisons highlight the unique structural and chemical properties of 2,7-Dimethyl-2,7-dinitrooctane, making it a valuable compound for various applications.
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
2,7-dimethyl-2,7-dinitrooctane |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,11(13)14)7-5-6-8-10(3,4)12(15)16/h5-8H2,1-4H3 |
InChIキー |
STLNRFLDLGVJNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



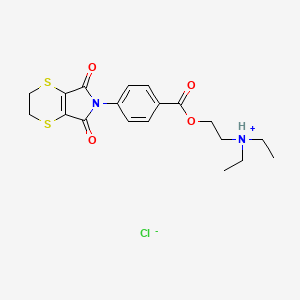
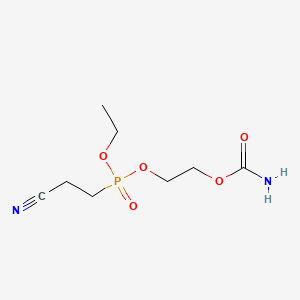

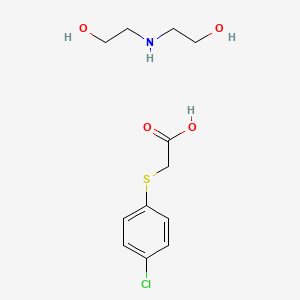

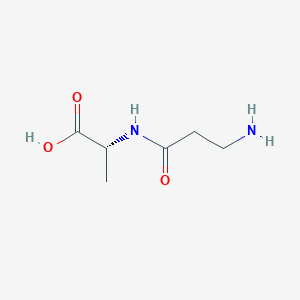
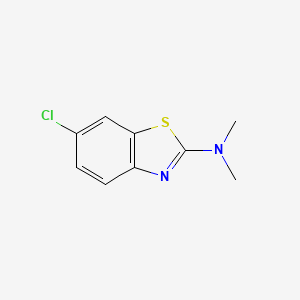
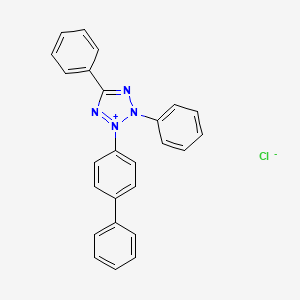
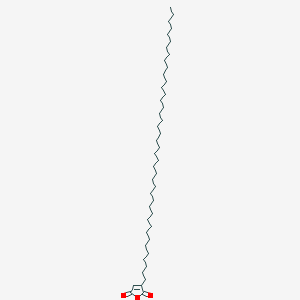
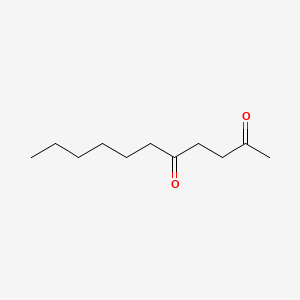
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
